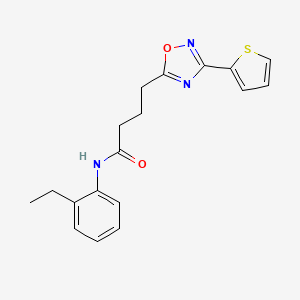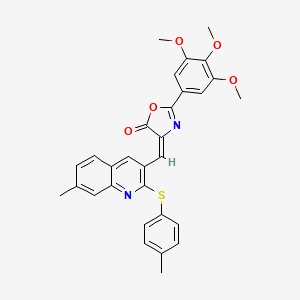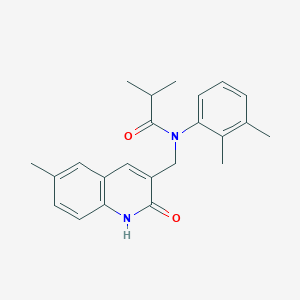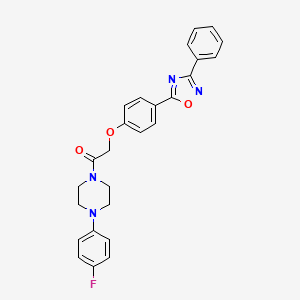
N-(2-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly referred to as ETTB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of ETTB is not fully understood. However, it has been proposed that ETTB exerts its biological activity through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. ETTB has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
ETTB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ETTB has also been found to reduce inflammation and pain in animal models of inflammation and neuropathic pain. In addition, ETTB has been found to exhibit anticonvulsant activity in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ETTB is its potent biological activity, which makes it a promising candidate for the development of new therapeutic agents. ETTB has also been found to exhibit low toxicity, which is an important consideration for the development of new drugs. However, one of the limitations of ETTB is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on ETTB. One area of research is the identification of the specific signaling pathways and enzymes that are targeted by ETTB. This information could be used to develop more specific and potent therapeutic agents. Another area of research is the optimization of the synthesis method to improve the yield and purity of ETTB. Finally, the in vivo efficacy and toxicity of ETTB need to be further evaluated to determine its potential as a therapeutic agent in humans.
Conclusion
In conclusion, ETTB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTB exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent cytotoxic activity against various cancer cell lines. ETTB has several advantages, including its potent biological activity and low toxicity, but also has limitations, including its limited solubility in water. Future research on ETTB should focus on identifying the specific signaling pathways and enzymes targeted by ETTB, optimizing the synthesis method, and evaluating its in vivo efficacy and toxicity.
Synthesemethoden
The synthesis of ETTB involves a multistep process that starts with the reaction of 2-ethylphenylhydrazine with ethylacetoacetate to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is subsequently cyclized with phosphorus oxychloride to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with 4-chlorobutyryl chloride to form ETTB.
Wissenschaftliche Forschungsanwendungen
ETTB has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to exhibit potent cytotoxic activity against various cancer cell lines. ETTB has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-13-7-3-4-8-14(13)19-16(22)10-5-11-17-20-18(21-23-17)15-9-6-12-24-15/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMZLINIZALLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)




![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7718190.png)
